Lipophilicity Advantage: Methyl Ester LogP ~0.7 vs. Free Carboxylic Acid LogP ~0.3
The methyl ester confers a significant lipophilicity enhancement relative to the free carboxylic acid parent. The XLogP3-AA of the free acid, 2-(3-methylisoxazol-5-yl)acetic acid (CAS 19668-85-0), is reported as 0.3 [1], whereas the methyl ester (CAS 27349-40-2) has a LogP of approximately 0.70 . This ~0.4 log unit increase translates to a predicted ~2.5-fold higher partition coefficient, which can improve passive membrane permeability and oral bioavailability. This difference is critical when the free acid suffers from poor cellular penetration, making the ester a more suitable intermediate for cell-based assays or in vivo studies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 0.70 |
| Comparator Or Baseline | 2-(3-methylisoxazol-5-yl)acetic acid, LogP 0.3 (XLogP3-AA) or 0.61 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.4 over XLogP3-AA; ~2.5× higher partition coefficient |
| Conditions | Computed physicochemical properties from PubChem and Guidechem |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, so selecting the methyl ester over the free acid can enhance cellular uptake without additional prodrug strategies.
- [1] PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (CAS 19668-85-0). XLogP3-AA: 0.3. CID 4195532. https://pubchem.ncbi.nlm.nih.gov/compound/4195532 View Source
